molecular formula C17H27N3 B13249805 (Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-YL]ethyl})amine

(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-YL]ethyl})amine

Cat. No.: B13249805
M. Wt: 273.4 g/mol
InChI Key: RQBBUEZTSMMERF-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-YL]ethyl})amine is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The compound is characterized by the presence of a cyclopropylmethyl group and a 3-methylphenyl group attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-YL]ethyl})amine typically involves the reaction of cyclopropylmethylamine with 2-(4-(3-methylphenyl)piperazin-1-yl)ethyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-YL]ethyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-YL]ethyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-YL]ethyl})amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various pharmacological effects, including mood regulation and cognitive enhancement .

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclopropylmethyl)-2-(4-(m-tolyl)piperazin-1-yl)ethan-1-amine dihydrochloride
  • 1-(3-Aminopropyl)-4-methylpiperazine

Uniqueness

(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-YL]ethyl})amine is unique due to its specific structural features, such as the cyclopropylmethyl group and the 3-methylphenyl group attached to the piperazine ring. These structural elements contribute to its distinct pharmacological profile and potential therapeutic applications .

Properties

Molecular Formula

C17H27N3

Molecular Weight

273.4 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanamine

InChI

InChI=1S/C17H27N3/c1-15-3-2-4-17(13-15)20-11-9-19(10-12-20)8-7-18-14-16-5-6-16/h2-4,13,16,18H,5-12,14H2,1H3

InChI Key

RQBBUEZTSMMERF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCNCC3CC3

Origin of Product

United States

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